molecular formula C10H15N B1315069 N-ethyl-2,6-dimethylaniline CAS No. 769-23-3

N-ethyl-2,6-dimethylaniline

Cat. No. B1315069
CAS RN: 769-23-3
M. Wt: 149.23 g/mol
InChI Key: OAPVPGPVBZRARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987393B2

Procedure details

Sodium borohydride (19.0 g, 0.5 mol) was added in small portions to a stirred solution of N-ethylidene-2,6-dimethylaniline (36.3 g, 0.247 mol) in THF (150 mL) and methanol (150 mL). The reaction was exothermic and a water/ice bath was used to cool the mixture. After addition of sodium borohydride, the bath was removed and the mixture was allowed to react for another 30 min. Then, water (150 mL) was added to the reaction mixture, while stirring and cooling the mixture with a water/ice bath. The volatiles were removed in vacuo, the aqueous layer extracted with dichloromethane (3×150 mL) and the combined organic layers were dried with sodium sulfate. Filtration and rotatory vaporation of the volatiles yielded the desired product. Yield: 36.4 g (99%).
Quantity
19 g
Type
reactant
Reaction Step One
Name
N-ethylidene-2,6-dimethylaniline
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3](=[N:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[CH3:4].O>C1COCC1.CO>[CH2:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
N-ethylidene-2,6-dimethylaniline
Quantity
36.3 g
Type
reactant
Smiles
C(C)=NC1=C(C=CC=C1C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a water/ice bath was used
TEMPERATURE
Type
TEMPERATURE
Details
to cool the mixture
CUSTOM
Type
CUSTOM
Details
the bath was removed
CUSTOM
Type
CUSTOM
Details
to react for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling the mixture with a water/ice bath
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and rotatory vaporation of the volatiles

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.